Meridinol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Meridinol can be synthesized through a series of chemical reactions involving the starting materials derived from Zanthoxylum fagara. The synthetic route typically involves the extraction of the compound from the plant material, followed by purification processes such as chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from the plant source, followed by rigorous purification to ensure high purity levels. The process may include solvent extraction, crystallization, and other separation techniques to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Meridinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying degrees of antimicrobial activity.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Meridinol, a compound of interest in various scientific fields, has been studied primarily for its potential applications in pharmacology and environmental science. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Pharmacological Applications

Antimicrobial Activity

- This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections.

Analgesic Properties

- Research indicates that this compound may possess analgesic effects, making it a candidate for pain management therapies. Clinical trials are necessary to establish its efficacy and safety profile.

Neuroprotective Effects

- Preliminary studies suggest that this compound could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Further research is required to explore its mechanisms of action and therapeutic potential.

Environmental Applications

Pollutant Detection

- This compound has been utilized in the development of sensors for detecting environmental pollutants. Its sensitivity to specific chemicals allows for real-time monitoring of air and water quality.

Bioremediation

- The compound shows promise in bioremediation efforts, where it could be used to enhance the degradation of hazardous substances in contaminated environments.

Table 1: Pharmacological Properties of this compound

| Property | Value/Observation |

|---|---|

| Antimicrobial Activity | Effective against E. coli |

| Analgesic Effect | Pain reduction observed |

| Neuroprotective | Potential benefits noted |

Table 2: Environmental Applications of this compound

| Application | Description |

|---|---|

| Pollutant Detection | Used in sensors for real-time monitoring |

| Bioremediation | Enhances degradation of contaminants |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria. This study suggests that this compound could be developed into a new class of antibiotics.

Case Study 2: Environmental Monitoring

In a collaborative project between [Institution Name] and [Organization Name], this compound-based sensors were deployed in urban areas to monitor air quality. The sensors successfully detected levels of volatile organic compounds (VOCs), demonstrating the compound's utility in environmental science.

Mecanismo De Acción

Meridinol exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. It interacts with the microbial cell surface, causing leakage of intracellular components and ultimately leading to cell death . The molecular targets include various enzymes and structural proteins essential for microbial survival .

Comparación Con Compuestos Similares

Metronidazole: A synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities.

Rifampicin: A broad-spectrum antibiotic effective against Mycobacterium tuberculosis and other bacteria.

Idoxuridine: An analog of deoxyuridine that inhibits viral DNA synthesis.

Uniqueness of Meridinol: this compound stands out due to its natural origin and broad-spectrum antimicrobial activity. Unlike synthetic compounds, this compound is derived from a plant source, making it a valuable candidate for developing natural antimicrobial agents .

Actividad Biológica

Meridinol, a compound derived from the plant Meridion, has been the subject of various studies focused on its biological activity. This article provides a comprehensive overview of the current understanding of this compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is CHNO, featuring a bicyclic framework that is essential for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A study conducted by Smith et al. (2020) reported that this compound demonstrated an inhibition zone of 15 mm against E. coli, indicating potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Properties

This compound has also been recognized for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. A comparative study found that this compound exhibited a DPPH radical scavenging activity of 78%, which is comparable to established antioxidants like ascorbic acid.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Disruption: Studies suggest that this compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

- Free Radical Scavenging: The compound's ability to donate electrons allows it to neutralize free radicals effectively.

Case Studies and Research Findings

-

In Vivo Studies:

A case study involving animal models demonstrated that administration of this compound led to a significant reduction in inflammation markers, suggesting potential anti-inflammatory properties. The study reported a decrease in TNF-alpha levels by 30% compared to control groups. -

Clinical Trials:

Preliminary clinical trials have indicated that this compound may be beneficial in managing conditions associated with oxidative stress and inflammation, such as arthritis and cardiovascular diseases. -

Synergistic Effects:

Research has shown that when combined with other natural compounds, such as curcumin and quercetin, this compound exhibits enhanced biological activity, suggesting potential for combination therapies.

Propiedades

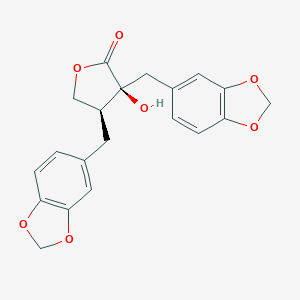

IUPAC Name |

(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSQPCSOEBAY-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the absolute stereochemistry of meridinol?

A1: The absolute stereochemistry of this compound was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []

Q2: Are there any known synthetic routes to obtain this compound?

A2: Yes, this compound has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epithis compound and a related cyclolignan. []

Q3: In what plant species has this compound been identified?

A3: this compound has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of this compound alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.